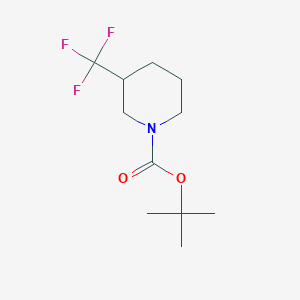

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQUBNMKWDSZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate generally follows a modular approach involving:

- Boc Protection of the piperidine nitrogen to form the tert-butyl carbamate.

- Introduction of the trifluoromethyl group at the 3-position of the piperidine ring via electrophilic or nucleophilic trifluoromethylation.

- Functional group transformations such as amination or substitution, depending on the target derivative.

This strategy benefits from the stability and versatility of the Boc protecting group and the unique properties conferred by the trifluoromethyl substituent.

Boc Protection of Piperidine Nitrogen

The initial step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the free piperidine or its derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0°C) progressing to room temperature.

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85–90% |

This step efficiently affords the tert-butyl piperidine-1-carboxylate intermediate, which is stable and amenable to further functionalization.

Introduction of the Trifluoromethyl Group

The key step in the preparation is the introduction of the trifluoromethyl (CF₃) group at the 3-position of the piperidine ring. Various methods have been reported:

- Electrophilic trifluoromethylation: Using trifluoromethylating agents such as Togni reagents or Ruppert-Prakash reagent (CF₃TMS) under catalytic conditions.

- Nucleophilic trifluoromethylation: Addition of CF₃⁻ equivalents to suitable electrophilic precursors.

- Sulfur tetrafluoride (SF₄) reaction: A notable method involves reacting cyclobutylcarboxylic acids with sulfur tetrafluoride to yield trifluoromethyl-cyclobutyl derivatives, which can be adapted for piperidine analogs.

| Method | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Electrophilic trifluoromethylation | CF₃TMS, Pd/C catalyst, methanol solvent, controlled temp | Suitable for aromatic and aliphatic systems | 70–78% (typical) |

| SF₄ Reaction with acids | Sulfur tetrafluoride, cyclobutylcarboxylic acid, heat | Gram-to-multigram scale, modular approach | Good yields (varies) |

These methods enable the selective installation of the trifluoromethyl group while preserving the Boc protection.

Functionalization and Amination

Following trifluoromethylation, further functionalization such as amination at other positions on the piperidine ring can be performed. For example, amination using ammonia or protected amines in methanol at room temperature over extended periods (e.g., 48 hours) is common.

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 3 | Amination | NH₃ (g), MeOH, RT, 48 h | 65% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Trifluoromethyl Substitution

Compound A : tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9)

- Structural Difference : The trifluoromethyl group is at the 4-position instead of the 3-position.

- Synthetic Accessibility: Synthesized via hydroxylation and subsequent trifluoromethylation, yielding 82% purity (vs. the target compound’s 95–98% purity in intermediates) .

- Applications : Less commonly used in antimalarial scaffolds due to reduced steric complementarity with target enzymes .

Aromatic vs. Aliphatic Trifluoromethyl Substitution

Compound B : tert-Butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o)

Functional Group Modifications: Hydroxyl and Methyl Additions

Compound C : trans-tert-Butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 56440-39-2)

Piperidine vs. Piperazine Core

Compound D : tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 886779-69-7)

- Structural Difference : Replaces the piperidine ring with a piperazine ring (two nitrogen atoms).

- Impact: Basicity: The additional nitrogen increases basicity (pKa ~8.5 vs. piperidine’s ~11), altering protonation states under physiological conditions. Binding Modes: Preferential for targets requiring dual hydrogen-bond donors (e.g., GPCR antagonists) .

- Synthetic Utility : Less stable under acidic deprotection conditions due to Boc group lability on piperazine .

Biological Activity

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16F3N2O2

- Molecular Weight : 288.26 g/mol

- Functional Groups : The compound contains a piperidine ring, a tert-butyl group, and a trifluoromethyl group, which contribute to its lipophilicity and reactivity.

The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This characteristic is crucial for its biological activity, as it can influence binding affinities and interaction dynamics with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are critical for cellular function.

The exact pathways depend on the specific application and context of use, but ongoing studies aim to elucidate these mechanisms further.

Biological Activity Overview

Research has highlighted several notable biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains, including Mycobacterium tuberculosis.

- Pharmacological Applications : The compound shows promise as a pharmacological agent due to its ability to modulate enzyme activities and receptor interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For example:

- A study indicated that the compound inhibited the activity of phosphoglycerate dehydrogenase (PHGDH) with an IC50 value of approximately 14.1 µM, suggesting its potential role in metabolic regulation .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group has been shown to enhance the potency of related compounds significantly. For instance, SAR studies have revealed that modifications to the piperidine structure can lead to improved bioactivity against specific targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Enzyme inhibition | 14.1 | Effective against PHGDH |

| Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | Antimicrobial | N/A | Exhibits notable antimicrobial properties |

| Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate | Receptor modulation | N/A | Interacts with various receptors |

Future Directions

Ongoing research is essential for fully understanding the therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its pharmacological applications.

- In Vivo Studies : Animal model studies are necessary to evaluate efficacy and safety profiles before clinical applications can be considered.

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate in academic research?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A general approach includes:

- Alkylation : Introducing the tert-butyl ester group via reaction with tert-butyl chloroformate or similar reagents under basic conditions (e.g., triethylamine in dichloromethane) .

- Trifluoromethylation : Fluorination reactions using agents like sulfur tetrafluoride (SF₄) or trifluoromethylating reagents (e.g., Ruppert-Prakash reagent) under controlled temperatures.

- Purification : Techniques such as column chromatography or recrystallization are employed to achieve high purity. Reaction optimization often requires monitoring via TLC or HPLC .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared Spectroscopy (IR) : To identify functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound?

Despite limited toxicity data for the compound, precautionary measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Emergency Measures : Eye wash stations and safety showers must be accessible .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Q. How can researchers screen for initial bioactivity of this compound?

Methodological steps include:

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets.

- Cell-Based Models : Test cytotoxicity using MTT or resazurin assays in cancer or bacterial cell lines.

- Computational Docking : Preliminary screening via tools like Glide or AutoDock to predict binding affinities to proteins .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

- Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for alkylation/fluorination steps.

- Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side products.

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) or transition metals (e.g., CuI) for trifluoromethylation .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives for drug discovery?

Advanced strategies include:

- Molecular Dynamics (MD) Simulations : To study conformational stability in biological environments.

- Docking Studies : Tools like Glide or Schrödinger Suite predict binding modes with high accuracy (<1 Å RMSD in 50% of cases) .

- QSAR Modeling : Correlate structural features (e.g., trifluoromethyl position) with bioactivity to guide synthetic modifications .

Q. What experimental approaches address discrepancies in reaction yields during the synthesis of this compound?

Contradictions in yields may arise from:

- Impurity Profiles : Use LC-MS to identify byproducts and adjust reagent stoichiometry.

- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging.

- Temperature Gradients : Optimize using microwave-assisted synthesis for uniform heating .

Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution to test individual bioactivity.

- X-ray Analysis : Determine absolute configuration and correlate with receptor binding data.

- SAR Studies : Modify substituents (e.g., replacing trifluoromethyl with methylthio) to assess steric/electronic effects .

Q. What strategies mitigate risks when toxicity data for this compound is incomplete?

- Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., tert-butyl 4-(methylphenyl)piperidine derivatives) .

- In Silico Toxicology : Tools like ProTox-II or Derek Nexus predict acute toxicity endpoints (e.g., LD50).

- Gradual Escalation : Start with low concentrations in in vivo studies and monitor for hepatotoxicity .

Q. How can researchers compare the reactivity of this compound with other piperidine-based analogs?

- Competition Experiments : React with electrophiles (e.g., iodomethane) under identical conditions to compare rates.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Thermal Stability Tests : Use DSC or TGA to assess decomposition profiles relative to analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.